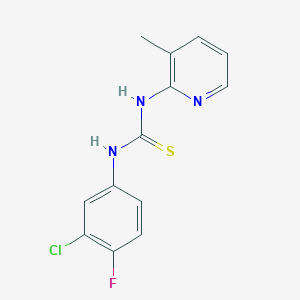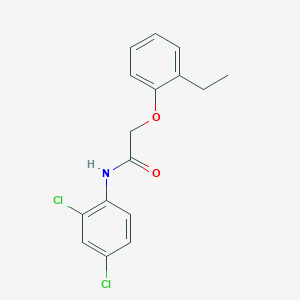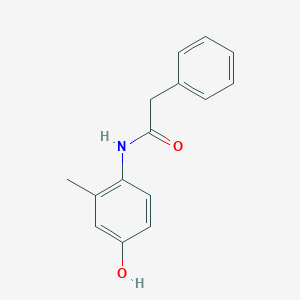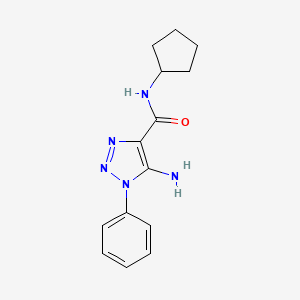
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. It was first synthesized in 1998 by Pfizer Inc. and was approved by the US FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors.
作用机制
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea exerts its antitumor effects by inhibiting the activity of multiple tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and angiogenesis. By blocking these pathways, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea can inhibit tumor growth, reduce tumor vascularization, and induce tumor cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, reduction of tumor vascularization, induction of tumor cell death, and modulation of immune function. It has also been shown to have potential cardiotoxicity and neurotoxicity.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is its broad-spectrum activity against multiple tyrosine kinases, which makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.
未来方向
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea and related compounds. These include:
1. Development of new analogs with improved potency and specificity.
2. Investigation of the molecular mechanisms underlying its cardiotoxicity and neurotoxicity.
3. Exploration of its potential use in combination with other anticancer agents.
4. Investigation of its potential use in other types of cancer, such as breast cancer and lung cancer.
5. Development of new methods for delivering N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea to tumors, such as targeted nanoparticles or liposomes.
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. Its broad-spectrum activity against multiple tyrosine kinases makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, and further research is needed to explore its potential use in combination with other anticancer agents and in other types of cancer.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea involves a series of chemical reactions starting from 4-chloro-3-nitrobenzoic acid and 3-methylpyridine-2-amine. The key steps in the synthesis include the reduction of the nitro group, the formation of the thiourea linkage, and the chloro-fluoro substitution on the phenyl ring. The final product is obtained in high yield and purity through a series of purification steps.
科学研究应用
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, and others. It has been shown to inhibit the activity of multiple tyrosine kinases, including VEGFR, PDGFR, c-KIT, and FLT3, which are involved in tumor growth, angiogenesis, and metastasis.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUNNPBWUKJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5535365.png)
![3-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5535368.png)

![4-[2-(2-furylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5535378.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5535390.png)
![methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzoate](/img/structure/B5535393.png)
![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)

![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)
![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)
![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)